molecular formula C11H7BrN2O2 B12538369 2-Bromo-6-(4-nitrophenyl)pyridine CAS No. 652148-94-2

2-Bromo-6-(4-nitrophenyl)pyridine

Cat. No.: B12538369
CAS No.: 652148-94-2
M. Wt: 279.09 g/mol
InChI Key: HLKIISSNXNMTGT-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-nitrophenyl)pyridine is an organic compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the second position and a 4-nitrophenyl group at the sixth position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-nitrophenyl)pyridine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a bromopyridine derivative with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts is crucial for optimizing yield and purity. The reaction is typically conducted in a controlled environment to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-nitrophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Reducing Agents: Such as hydrogen gas for nitro group reduction.

    Nucleophiles: For substitution reactions.

Major Products

    Aminopyridines: Formed by the reduction of the nitro group.

    Substituted Pyridines: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

2-Bromo-6-(4-nitrophenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-nitrophenyl)pyridine is primarily based on its ability to undergo various chemical reactions. The bromine atom and nitro group are key functional groups that participate in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Properties

CAS No.

652148-94-2

Molecular Formula

C11H7BrN2O2

Molecular Weight

279.09 g/mol

IUPAC Name

2-bromo-6-(4-nitrophenyl)pyridine

InChI

InChI=1S/C11H7BrN2O2/c12-11-3-1-2-10(13-11)8-4-6-9(7-5-8)14(15)16/h1-7H

InChI Key

HLKIISSNXNMTGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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